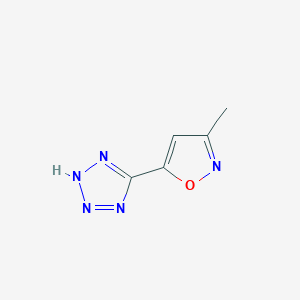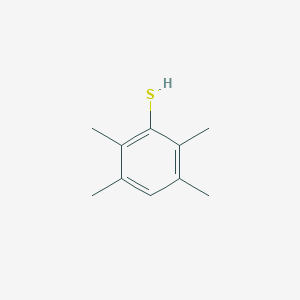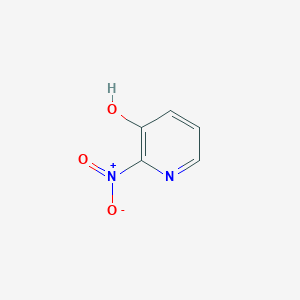
Diphosphoric acid, tetraammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphoric acid, tetraammonium salt, is a salt of pyrophosphoric acid and ammonium. It has the molecular formula (NH4)4P2O7 and a molecular weight of 265.06 g/mol. This compound is commonly used as a buffering agent, a fertilizer, and a food additive. It is soluble in water but insoluble in alcohol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diphosphoric acid, tetraammonium salt, can be synthesized by reacting pyrophosphoric acid with ammonium hydroxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired tetraammonium salt. The general reaction is as follows:
H4P2O7+4NH3→(NH4)4P2O7
This reaction requires careful control of temperature and pH to prevent the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound, involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous reaction systems and advanced purification techniques to remove impurities and ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Diphosphoric acid, tetraammonium salt, undergoes various chemical reactions, including:
Hydrolysis: In aqueous solutions, it can hydrolyze to form orthophosphoric acid.
Deprotonation: It can lose protons in a stepwise manner, forming different anionic species.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Deprotonation: This can be achieved using bases such as sodium hydroxide under controlled pH conditions.
Major Products Formed
Hydrolysis: Orthophosphoric acid (H3PO4).
Deprotonation: Various anionic species such as [H3P2O7]−, [H2P2O7]2−, [HP2O7]3−, and [P2O7]4−.
Wissenschaftliche Forschungsanwendungen
Diphosphoric acid, tetraammonium salt, has several applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions and analytical procedures.
Biology: Employed in biochemical assays and as a component in certain biological buffers.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for certain pharmaceuticals.
Industry: Utilized in the production of fertilizers, food additives, and as a catalyst in some industrial processes.
Wirkmechanismus
The mechanism of action of diphosphoric acid, tetraammonium salt, involves its ability to act as a buffering agent, maintaining pH stability in various chemical and biological systems. It can interact with hydrogen ions and other cations, stabilizing the pH and preventing drastic changes that could affect the outcome of reactions or the stability of biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrophosphoric acid: The parent acid of diphosphoric acid, tetraammonium salt.
Sodium pyrophosphate: Another salt of pyrophosphoric acid, commonly used in similar applications.
Potassium pyrophosphate: Similar to sodium pyrophosphate but with potassium as the cation.
Uniqueness
This compound, is unique due to its ammonium cations, which make it particularly suitable for applications requiring nitrogen sources, such as fertilizers. Its solubility in water and buffering capacity also make it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
13765-35-0 |
|---|---|
Molekularformel |
H7NO7P2 |
Molekulargewicht |
195.01 g/mol |
IUPAC-Name |
azanium;phosphono hydrogen phosphate |
InChI |
InChI=1S/H3N.H4O7P2/c;1-8(2,3)7-9(4,5)6/h1H3;(H2,1,2,3)(H2,4,5,6) |
InChI-Schlüssel |
IYNIYQPKWZYHRQ-UHFFFAOYSA-N |
SMILES |
[NH4+].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])OP(=O)([O-])[O-] |
Kanonische SMILES |
[NH4+].OP(=O)(O)OP(=O)(O)[O-] |
| 13765-35-0 | |
Verwandte CAS-Nummern |
27796-66-3 13813-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















